molecular formula C7H4Br2N2 B1360816 3,6-Dibromo-1H-indazole CAS No. 885521-84-6

3,6-Dibromo-1H-indazole

Cat. No. B1360816
CAS RN: 885521-84-6
M. Wt: 275.93 g/mol
InChI Key: UZVUZQPJNJJVJF-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-indazole is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been studied extensively. The reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Anticancer Activity

Indazole derivatives, including compounds like 3,6-Dibromo-1H-indazole, have been shown to possess significant anticancer properties. They can inhibit the growth of various neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . This is particularly important for developing new chemotherapy agents.

Tyrosine Kinase Inhibition

The 1H-indazole structure is known to be an effective hinge-binding fragment in tyrosine kinase inhibitors . This suggests that 3,6-Dibromo-1H-indazole could potentially be used in designing drugs that target tyrosine kinases, which play a crucial role in the signaling pathways of cancer cells.

Antiproliferative Activity

Some indazole derivatives have been found to exhibit antiproliferative activity at very low concentrations . This indicates that 3,6-Dibromo-1H-indazole may also serve as a lead compound for developing antiproliferative agents.

Antibacterial Agents

Indazoles are known for their antibacterial properties . Therefore, 3,6-Dibromo-1H-indazole could be explored for its potential use as an antibacterial agent, possibly offering a new approach to combat bacterial infections.

Anti-inflammatory Agents

The anti-inflammatory properties of indazole compounds make them candidates for drug development in treating inflammatory diseases . 3,6-Dibromo-1H-indazole could be investigated for its efficacy in this area.

Antidepressant Properties

Indazoles have applications in treating depression due to their antidepressant effects . Research into 3,6-Dibromo-1H-indazole could uncover new therapeutic options for mental health conditions.

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo-1H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,6-dibromo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVUZQPJNJJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646268
Record name 3,6-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-1H-indazole

CAS RN

885521-84-6
Record name 3,6-Dibromo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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